![molecular formula C18H16FN3O B5533655 N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-4-fluorobenzohydrazide](/img/structure/B5533655.png)
N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-4-fluorobenzohydrazide
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Description
The compound "N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-4-fluorobenzohydrazide" belongs to the class of organic compounds known as hydrazides. These compounds are characterized by a functional group that links an acyl group (R-CO-) with a hydrazine group (-NHNH2).
Synthesis Analysis
The synthesis of similar compounds typically involves a condensation reaction. For instance, N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide, a related compound, was synthesized through a condensation reaction of 6-methoxy-2-naphthohydrazide and 4-fluorobenzaldehyde (Yathirajan et al., 2007).
Molecular Structure Analysis
The molecular structure of these compounds is often almost planar, with the C=N double bond in a trans configuration. Crystallographic data can provide insights into the planarity and orientation of the molecular structure (Yathirajan et al., 2007).
Chemical Reactions and Properties
Hydrazides can undergo various chemical reactions, such as with ketones or aldehydes to form hydrazones. These reactions often depend on the substituents present in the hydrazide and the reacting molecule. The reactivity can be influenced by factors like solvation energy and molecular stability.
Physical Properties Analysis
The physical properties of such compounds include solubility, melting point, and crystal structure. These properties are influenced by the molecular structure and the presence of functional groups. For instance, the planarity of the molecule and the presence of hydrogen bonds can affect the crystal packing and stability (Yathirajan et al., 2007).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O/c1-12-16(15-5-3-4-6-17(15)22(12)2)11-20-21-18(23)13-7-9-14(19)10-8-13/h3-11H,1-2H3,(H,21,23)/b20-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAFPHSGIZFQGG-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C=NNC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1C)/C=N/NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]-4-fluorobenzamide |
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